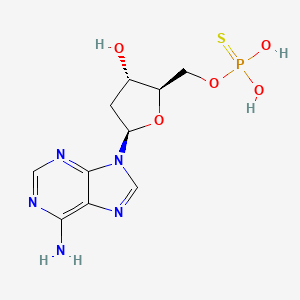

2-Deoxy-Adenosine-5'-Thio-Monophosphate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N5O5PS |

|---|---|

Molecular Weight |

347.29 g/mol |

IUPAC Name |

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(dihydroxyphosphinothioyloxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C10H14N5O5PS/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(20-7)2-19-21(17,18)22/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,22)/t5-,6+,7+/m0/s1 |

InChI Key |

ULJYSQHUKIZEGB-RRKCRQDMSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)O)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Biology Approaches for 2 Damps

Chemical Synthesis of 2'-Deoxy-Adenosine-5'-Thio-Monophosphate

The chemical synthesis of 2'-dAMPS requires precise control to ensure the thiophosphate group is added specifically to the 5'-hydroxyl position of 2'-deoxyadenosine (B1664071).

Thiophosphorylation Reactions and Reagents for 5'-Monophosphate Formation

The cornerstone of 2'-dAMPS synthesis is the thiophosphorylation of a 2'-deoxyadenosine nucleoside. This process necessitates the use of protecting groups on other reactive sites, namely the 3'-hydroxyl group and the exocyclic amino group of the adenine (B156593) base, to ensure the reaction occurs exclusively at the 5'-position.

A foundational method involves a two-step, one-pot reaction where the nucleoside is first treated with a phosphorylating agent like phosphorus oxychloride (POCl₃), followed by sulfurization with elemental sulfur. umich.edu While effective, this method can be aggressive. Milder and more contemporary reagents have since been developed to improve efficiency and yield.

One-pot strategies have been devised to streamline the synthesis of nucleoside 5'-(α-P-thio)triphosphates without the need for protecting any of the nucleoside's functional groups. researchgate.net These methods often involve a mild phosphitylating reagent that reacts selectively with the 5'-hydroxyl group, followed by sulfurization and hydrolysis. researchgate.net

The table below summarizes key reagents used in thiophosphorylation.

| Reagent/Method | Reaction Type | Key Characteristics |

| Phosphorus oxychloride (POCl₃) / Elemental Sulfur | Two-step phosphorylation and sulfurization | A classic, potent method often requiring protection of other functional groups. umich.edu |

| 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one | One-pot synthesis | Enables rapid and efficient synthesis of nucleoside 5'-O-(1-thiotriphosphates). acs.org |

| Phosphoramidite-based reagents | Solid-phase or solution-phase synthesis | Offers high efficiency and is adaptable for automated synthesis, commonly used for oligonucleotides. escholarship.org |

Strategies for Regioselective and Stereospecific Synthesis of Thiomonophosphates

A primary challenge in synthesizing thiomonophosphates is achieving both regioselectivity (reaction at the correct position) and stereospecificity (controlling the 3D arrangement at the chiral phosphorus center).

Regioselectivity is typically managed by employing protecting groups. The 5'-hydroxyl group of the deoxyadenosine (B7792050) is left available for reaction while other sites, such as the 3'-hydroxyl and the N⁶-amino group of adenine, are temporarily blocked.

Stereospecificity is more complex. The introduction of a sulfur atom creates a chiral phosphorus center, leading to two possible diastereomers: Sp and Rp. These isomers can have different biological activities, and their separation can be challenging. To address this, synthetic methods have been developed that avoid the need for protection strategies and chiral reagents or separations, offering a direct route to specific isomers. rsc.org DNA and RNA polymerases, for instance, selectively accept the Sp diastereomers of dNTPαS and NTPαS analogs. researchgate.net

Innovations and Challenges in Scalable and High-Purity Chemical Synthesis

Scaling up the synthesis of 2'-dAMPS for broader applications presents significant hurdles. The inherent instability of many nucleotide analogs and the difficulty in purifying the final product from reaction byproducts and regioisomers are major challenges. umich.edu Ionic reagents and starting materials can be particularly difficult to separate from the desired product. umich.edu

Innovations aimed at overcoming these issues include:

Novel Reagent Platforms: The development of new pyrophosphate reagents allows for the scalable and stereocontrolled synthesis of nucleoside thioisosteres, moving away from methods that require difficult HPLC purification. researchgate.net

Solid-Phase Synthesis: Attaching the nucleoside to a solid support allows for easier purification, as excess reagents and byproducts can be simply washed away after each reaction step.

Despite these advances, the high cost of starting materials and the complexity of ensuring stereopurity remain obstacles to large-scale, cost-effective production. escholarship.orgresearchgate.net

Enzymatic Synthesis and Biocatalytic Pathways

Enzymatic and chemoenzymatic methods offer powerful alternatives to purely chemical synthesis, leveraging the high specificity of biocatalysts to produce 2'-dAMPS with excellent regio- and stereoselectivity. mdpi.comvu.lt

Identification and Engineering of Enzymes Facilitating Thiophosphorylation

The core of enzymatic synthesis is the use of a kinase enzyme that can transfer a thiophosphate group to 2'-deoxyadenosine. A common thiophosphate donor for this reaction is adenosine-5'-O-(3-thiotriphosphate) (ATPγS). nih.govnih.gov

However, many natural kinases are not optimized to use ATPγS or act on modified nucleosides. researchgate.net To overcome this, scientists use protein engineering techniques:

Directed Evolution: This process involves creating a large library of enzyme variants through mutation and selecting those with improved activity for the desired thiophosphorylation reaction. caltech.edu

Rational Design: Based on the enzyme's structure, specific amino acids in the active site can be changed to better accommodate the thiophosphate group or the nucleoside analog. youtube.com

These engineered enzymes can be tailored for enhanced stability, specific activity, and optimal performance in a biocatalytic setting. caltech.edu

Development of Chemoenzymatic Synthetic Routes for 2'-dAMPS and Related Analogs

Chemoenzymatic routes combine the strengths of both chemical and biological methods. A typical strategy involves the chemical synthesis of a modified nucleoside precursor, which is then subjected to one or more enzymatic steps.

A powerful approach is the use of multi-enzyme cascade reactions, where a series of enzymes work in sequence within a single reaction vessel ("one-pot") to build the final product from a simple starting material. mdpi.com For example, a cascade could be designed to first produce 2'-deoxyadenosine from a precursor, which is then thiophosphorylated by an engineered kinase. This avoids the need to isolate and purify intermediates, making the process more efficient and cost-effective. mdpi.com

Optimization of Biocatalytic Reaction Conditions and ATP Regeneration Systems

The efficient biocatalytic synthesis of 2'-Deoxy-Adenosine-5'-Thio-Monophosphate (2'-dAMPS) hinges on the meticulous optimization of reaction parameters and the implementation of a robust adenosine-5'-triphosphate (B57859) (ATP) regeneration system. These elements are critical for maximizing product yield, improving reaction efficiency, and ensuring the economic viability of the synthesis process. The phosphorylation of a deoxyadenosine analog is an energy-dependent process, necessitating a constant supply of ATP to drive the reaction forward.

Optimization of Key Biocatalytic Parameters

The catalytic activity and stability of enzymes are profoundly influenced by the reaction environment. Therefore, optimizing conditions such as pH, temperature, and the concentration of substrates and cofactors is a foundational step in developing an effective biocatalytic process. Factors that typically require optimization include the initial concentration of the precursor (2'-deoxyadenosine), the concentrations of the kinase enzymes responsible for phosphorylation, and the presence of essential metal ion cofactors.

Research into the synthesis of similar molecules, such as deoxyadenosine triphosphate (dATP) from deoxyadenosine monophosphate (dAMP) using whole-cell catalysts like Saccharomyces cerevisiae, provides a model for this optimization process. mdpi.com Methodologies like response surface analysis are employed to systematically investigate the interplay between different variables and identify the optimal conditions for maximum product conversion. mdpi.com For instance, the synthesis of dATP was significantly improved by optimizing factors such as pH, temperature, cell concentration, and the concentration of glucose and dAMP. mdpi.com

Key parameters and their effects often include:

pH: Enzyme activity is pH-dependent, with an optimal pH range for catalytic efficiency. Deviations from this optimum can lead to reduced activity or enzyme denaturation.

Temperature: Affects the rate of reaction. While higher temperatures can increase initial rates, they may also lead to enzyme instability and denaturation over time.

Enzyme Concentration: Higher enzyme concentrations can increase the reaction rate, but this must be balanced against the cost of the biocatalyst.

Metal Ions: Many kinases, including polyphosphate kinases, require divalent metal ions like Magnesium (Mg²⁺) or Manganese (Mn²⁺) for their catalytic activity. mdpi.com The specific ion and its concentration can significantly impact enzyme performance. mdpi.com

Table 1: Example of Parameter Optimization for Nucleotide Synthesis This table is illustrative, based on typical optimization findings for similar deoxyadenosine nucleotide syntheses.

| Parameter | Range Studied | Optimal Value | Effect on Yield |

|---|---|---|---|

| pH | 6.0 - 9.0 | 8.0 | Peak enzyme activity and stability. |

| Temperature (°C) | 25 - 45 | 37 | Balance between reaction rate and enzyme stability. |

| Precursor Conc. (mM) | 5 - 50 | 20 | Avoids substrate inhibition while ensuring high conversion. |

| Mg²⁺ Conc. (mM) | 1 - 20 | 10 | Essential cofactor for kinase activity. |

| Enzyme Ratio (Kinase A:Kinase B) | 1:4 - 4:1 | 1:2 | Balances the rates of sequential phosphorylation steps. |

ATP Regeneration Systems

The phosphorylation of the 2'-deoxyadenosine precursor to 2'-dAMPS and subsequently to its di- and triphosphate forms is an ATP-dependent process. Using stoichiometric amounts of ATP is prohibitively expensive for large-scale synthesis. Therefore, an efficient in-situ ATP regeneration system is indispensable. researchgate.net Such systems continuously replenish ATP from its hydrolysis products, adenosine (B11128) diphosphate (B83284) (ADP) and adenosine monophosphate (AMP), using a high-energy phosphate (B84403) donor.

Two of the most prominent and effective ATP regeneration systems in biocatalysis are based on pyruvate (B1213749) kinase and polyphosphate kinase.

Pyruvate Kinase (PK) System: This classic system utilizes phosphoenolpyruvate (B93156) (PEP) as the ultimate phosphate donor. Pyruvate kinase catalyzes the transfer of the phosphoryl group from PEP to ADP, generating ATP and pyruvate. This system is highly efficient due to the large negative free energy of PEP hydrolysis, which drives the reaction equilibrium strongly towards ATP formation. researchgate.netnih.gov

Polyphosphate Kinase (PPK) System: This system uses inorganic polyphosphate (polyP), a linear polymer of phosphate residues, as a cost-effective and stable phosphate donor. beilstein-journals.org Enzymes in the PPK family can phosphorylate AMP and ADP. nih.gov PPK2 enzymes are particularly relevant as they preferentially consume polyP to phosphorylate nucleoside monophosphates and diphosphates. beilstein-journals.orgnih.gov Studies have shown that certain class III PPK2 enzymes exhibit significant activity with dAMP and dADP, making them suitable candidates for a biocatalytic cascade to produce deoxyadenosine analogs. nih.gov The reaction can proceed in two steps: first from AMP to ADP, and then from ADP to ATP, sometimes catalyzed by the same enzyme. mdpi.com

Table 2: Comparison of Common ATP Regeneration Systems

| Feature | Pyruvate Kinase System | Polyphosphate Kinase System |

|---|---|---|

| Key Enzyme(s) | Pyruvate Kinase (PK) | Polyphosphate Kinase (PPK) |

| Phosphate Donor | Phosphoenolpyruvate (PEP) | Polyphosphate (polyP) |

| Byproduct | Pyruvate | Shorter Polyphosphate (polyPn-1) |

| Advantages | High thermodynamic driving force, well-characterized. nih.gov | Inexpensive and stable phosphate donor. beilstein-journals.org |

| Disadvantages | Cost of phosphoenolpyruvate. | Product (pyrophosphate) can inhibit some reactions; complex kinetics. beilstein-journals.org |

Biochemical and Molecular Recognition of 2 Deoxy Adenosine 5 Thio Monophosphate

Enzymatic Substrate Specificity and Catalytic Efficacy

The replacement of an oxygen with a sulfur atom in the phosphate (B84403) group modifies the charge distribution, bond lengths, and the pKa of the phosphate. This can dramatically affect how the molecule is recognized and processed by enzymes that normally bind 2'-deoxyadenosine-5'-monophosphate (B52560) (dAMP).

Interaction Profiles with Deoxyribonucleotide-Utilizing Enzymes, Including DNA Polymerases and Ligases

2'-dAMPS, in its monophosphate form, is not a direct substrate for DNA polymerases or ligases. These enzymes utilize the triphosphate form of deoxyribonucleotides (dNTPs) to incorporate deoxynucleotide monophosphate (dNMP) into a growing DNA strand. mdpi.compreprints.org Therefore, the biological activity of 2'-dAMPS in the context of DNA synthesis is contingent on its intracellular phosphorylation to the corresponding diphosphate (B83284) and subsequently to the triphosphate, 2'-deoxyadenosine-5'-(α-thio)triphosphate (dATPαS).

Once converted to its triphosphate analog (dATPαS), it can interact with DNA polymerases. DNA polymerases are the primary targets for many antiviral and anticancer therapies, with inhibitors often being nucleotide analogs. nih.govpatsnap.com The triphosphate version of thiophosphate analogs can be incorporated into DNA; for instance, dATPαS has been used in studies of DNA synthesis. The presence of the sulfur atom can, however, affect the rate and fidelity of incorporation depending on the specific polymerase. Studies on various DNA polymerases, including those from E. coli and viral sources, have shown that these enzymes can be inhibited by nucleotide analogs. nih.govnih.gov The efficiency of utilization of dATPαS by DNA polymerases is often reduced compared to the natural substrate, dATP. This can lead to chain termination or a pause in DNA synthesis, making such analogs effective inhibitors of replication. patsnap.comnih.gov

Evaluation of 2'-dAMPS as a Competitive Inhibitor or Allosteric Regulator of Enzyme Activity

In its triphosphate form (dATPαS), the compound primarily acts as a competitive inhibitor for enzymes that use dATP as a substrate. nih.gov Competitive inhibitors typically bind to the active site of an enzyme, preventing the natural substrate from binding. patsnap.com For example, the triphosphate analog of a related compound, β-L-2',3'-dideoxyadenosine-5'-triphosphate, was found to be a potent competitive inhibitor of adenylyl cyclase with respect to the substrate ATP. nih.gov

While the triphosphate form is the active competitive inhibitor for polymerases, the monophosphate form, 2'-dAMPS, could potentially act as an allosteric regulator for certain enzymes. Allosteric inhibitors bind to a site other than the active site, inducing a conformational change that reduces enzyme activity. mdpi.compreprints.org However, specific data evaluating 2'-dAMPS as a competitive or allosteric inhibitor for DNA polymerases or other enzymes is not extensively detailed in the provided search results. Its structural similarity to dAMP suggests it could compete for binding to enzymes that are regulated by dAMP levels.

The triphosphate derivative, dATPαS, has also been studied as a ligand for P2Y receptors. It acts as a low-potency partial agonist at the P2Y1 receptor and can competitively antagonize the receptor's response to other agonists. nih.gov This indicates that the thio-substitution creates a molecule with a complex pharmacological profile, capable of both agonistic and antagonistic behavior depending on the biological context. nih.gov

Influence on Nucleotide Metabolizing Enzyme Systems

The introduction of a sulfur atom can render the phosphate bond more resistant or, conversely, more susceptible to enzymatic cleavage by nucleotidases and phosphatases, thereby influencing the cellular nucleotide pool and related signaling pathways.

Response of Adenosine (B11128) 5'-Monophosphate-Activated Protein Kinase (AMP-PK) to Thio-Analogs

Adenosine 5'-monophosphate-activated protein kinase (AMPK) is a critical cellular energy sensor, activated by an increased ratio of AMP to ATP. nih.govyoutube.com AMPK activation helps maintain cellular energy homeostasis by stimulating catabolic pathways and inhibiting anabolic, ATP-consuming processes. nih.gov The kinase is allosterically activated by AMP binding to its γ-subunit, which contains three potential adenine (B156593) nucleotide-binding sites. nih.gov

Table 1: General Effects of AMPK Activation This table is based on the general functions of AMPK, as specific data for 2'-dAMPS is limited.

| Downstream Process | Effect of AMPK Activation | Reference |

|---|---|---|

| Energy Metabolism | Stimulates catabolism (e.g., fatty acid oxidation, glucose transport) and inhibits ATP-consuming pathways. | nih.gov |

| Inflammatory Signaling | Suppresses proinflammatory responses and promotes an anti-inflammatory phenotype in macrophages. | nih.gov |

| Cell Growth | Inhibits mTOR signaling, a key regulator of protein synthesis and cell proliferation. | youtube.com |

| Autophagy | Activates ULK1, a key protein in the initiation of autophagy. | youtube.com |

Susceptibility to and Effects on Nucleotidase and Phosphatase Activities

Phosphatases are enzymes that hydrolyze phosphate esters. researchgate.net Alkaline phosphatases (ALPs), for example, are capable of hydrolyzing a wide range of phosphate-containing compounds. nih.gov The substitution of oxygen with sulfur in 2'-dAMPS can significantly alter its susceptibility to these enzymes. The P-S bond is generally more resistant to enzymatic hydrolysis than the corresponding P-O bond.

Studies on other modified phosphates, such as monofluorophosphate, have shown that they can act as substrates for alkaline phosphatase. researchgate.net This suggests that ALPs can accommodate modifications to the phosphate group. However, the thiophosphate bond's increased nucleophilicity and different bond length compared to a phosphate bond would likely result in altered kinetics of hydrolysis by nucleotidases and phosphatases. This resistance to degradation is a key feature exploited in the use of thiophosphate-modified oligonucleotides in research and therapeutics, as it increases their stability in cellular environments. Free phosphate ions can act as competitive inhibitors of alkaline phosphatase, and it is plausible that 2'-dAMPS could exert a similar inhibitory effect. researchgate.net

Molecular Determinants of Enzyme-Thiomonophosphate Recognition and Binding Affinity

The ability of an enzyme to recognize and bind 2'-dAMPS is governed by a precise set of molecular interactions within the active or allosteric site. The substitution of a sulfur for an oxygen atom introduces key changes that influence this recognition. The sulfur atom is larger and less electronegative than oxygen, and it alters the charge distribution on the phosphate group. This can disrupt or create new hydrogen bonds, van der Waals interactions, and electrostatic interactions with amino acid residues in the enzyme's binding pocket. researchgate.net

The affinity of a nucleotide for an enzyme is a critical determinant of its biological effect. nih.govresearchgate.net For many ATP-binding proteins, the interaction involves a conserved lysine (B10760008) residue within the binding pocket that interacts with the phosphate groups. jenabioscience.com The altered stereochemistry and charge of the thiophosphate group in 2'-dAMPS can affect this interaction, potentially leading to either increased or decreased binding affinity compared to the natural dAMP. For instance, in some kinases, the binding of a non-cognate nucleotide can leave the enzyme in an unproductive state. researchgate.net The precise effect on binding affinity and subsequent catalytic activity is highly specific to the architecture of the individual enzyme's active site. nih.gov

Table 2: Comparison of Properties Affecting Molecular Recognition This table provides a general comparison, as specific values for 2'-dAMPS are not available.

| Property | Oxygen (in dAMP) | Sulfur (in 2'-dAMPS) | Impact on Enzyme Binding |

|---|---|---|---|

| Atomic Radius | Smaller | Larger | Alters steric fit in the binding pocket. |

| Electronegativity | Higher | Lower | Changes charge distribution and hydrogen bonding capacity. |

| Bond Type | P-O (Phosphoester) | P-S (Thiophosphoester) | Affects bond length, angle, and susceptibility to nucleophilic attack/hydrolysis. |

| Acidity (pKa) | Different pKa values for the phosphate group. | Different pKa values for the thiophosphate group. | Influences the ionization state at physiological pH, affecting electrostatic interactions. |

Stereochemical Considerations in Enzymatic Processing of Phosphorothioate (B77711) Analogs

The substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate backbone of nucleotides, such as in 2'-Deoxy-Adenosine-5'-Thio-Monophosphate, introduces a chiral center at the phosphorus atom. This chirality gives rise to two distinct diastereomers, designated as Rp and Sp. This stereochemical difference profoundly influences the interaction of these phosphorothioate analogs with enzymes, leading to differential processing, binding affinity, and nuclease resistance.

The enzymatic recognition and processing of these P-chiral analogs are highly stereoselective. Many enzymes exhibit a clear preference for one diastereomer over the other, which has significant implications for the biological activity and stability of phosphorothioate-containing oligonucleotides. For instance, DNA polymerase has been shown to preferentially use the Sp isomer of 2'-deoxynucleotide-5'-(α-thio)triphosphate during the extension of a DNA strand, resulting in the formation of an Rp linkage. tandfonline.com This stereoselectivity is a critical factor in the enzymatic synthesis of stereoregular phosphorothioate oligonucleotides. tandfonline.com

Conversely, various nucleases demonstrate stereospecific cleavage of phosphorothioate linkages. Snake venom phosphodiesterase and pancreatic ribonuclease, for example, have been observed to selectively cleave the Rp diastereomer of certain phosphorothioate-containing dinucleotides, while the Sp diastereomer is resistant to cleavage. acs.org Spleen phosphodiesterase also shows stereoselectivity, hydrolyzing the Sp-configured phosphorothioate group, albeit at a much slower rate compared to an unmodified phosphodiester linkage, while the Rp-diastereomer is resistant. oup.com

The stereochemistry of the phosphorothioate linkage also affects the activity of enzymes like RNase H, which is crucial for the mechanism of action of antisense oligonucleotides. Bacterial RNase H has been shown to prefer the Rp stereoisomer. nih.gov However, oligonucleotides with Sp linkages generally exhibit greater stability against nuclease degradation. nih.govnih.gov This trade-off between enzymatic activity and nuclease resistance is a key consideration in the design of therapeutic oligonucleotides. nih.gov

The differential enzymatic processing of Rp and Sp phosphorothioate diastereomers is summarized in the table below, highlighting the selectivity of various enzymes.

| Enzyme | Preferred Substrate/Product Stereochemistry | Observation |

| DNA Polymerase | Sp-dATPαS leading to Rp linkage | Preferentially incorporates the Sp isomer of the nucleotide triphosphate analog, resulting in the formation of an Rp phosphorothioate linkage in the newly synthesized DNA strand. tandfonline.com |

| Snake Venom Phosphodiesterase | Rp diastereomer | Selectively cleaves the Rp diastereomer of uridyl-(3'-5')adenyl-O,O-phosphorothioate. acs.org |

| Pancreatic Ribonuclease | Rp diastereomer | Demonstrates selective cleavage of the Rp diastereomer of certain phosphorothioate dinucleotides. acs.org |

| Spleen Phosphodiesterase | Sp diastereomer | Hydrolyzes the Sp-configured phosphorothioate linkage at a significantly reduced rate compared to phosphodiester bonds, while the Rp-diastereomer is resistant. oup.com |

| RNase H (bacterial) | Rp diastereomer | Exhibits a preference for cleaving the RNA strand of a DNA:RNA hybrid when the DNA backbone contains Rp phosphorothioate linkages. nih.gov |

| DNase I | Reduced hydrolysis for both diastereomers | The presence of a phosphorothioate group, regardless of stereochemistry, reduces the rate of hydrolysis of neighboring phosphate groups. oup.com |

Integration into Nucleic Acid Structures and Biological Systems

Mechanisms of Site-Specific and Random Incorporation into DNA and RNA Strands

The incorporation of dAMPS and other phosphorothioate-modified nucleotides into DNA and RNA can be achieved through both chemical and enzymatic methods, allowing for either random or site-specific placement.

Chemical Synthesis: The most prevalent method for generating oligonucleotides containing phosphorothioate (B77711) linkages is automated solid-phase synthesis. acs.org In this process, the standard phosphodiester bond formation is followed by a sulfurization step instead of oxidation. Reagents like phenylacetyl disulfide (PADS) are used to efficiently introduce the sulfur atom, achieving high stepwise efficiency (>99.9%). nih.gov This method can be used to create fully modified phosphorothioate oligonucleotides or to introduce the modification at specific, predetermined positions within the sequence. biosyn.com Standard chemical synthesis produces a mixture of diastereomers at each chiral phosphorus center (Rp and Sp configurations), resulting in a complex mixture of 2^n stereoisomers, where 'n' is the number of PS linkages. umich.edu However, specialized chemical methods, such as those employing P-diastereomerically pure nucleoside oxathiaphospholane (B1262164) monomers, have been developed to allow for the stereocontrolled synthesis of either all-Rp or all-Sp oligonucleotides. umich.edu

Enzymatic Incorporation: DNA and RNA polymerases can incorporate the triphosphate form of dAMPS (dATPαS) into growing nucleic acid chains. This enzymatic incorporation is highly stereoselective, with polymerases exclusively utilizing the Sp diastereomer of the nucleotide triphosphate to form an Rp-configured phosphorothioate linkage in the DNA backbone. umich.edutrilinkbiotech.com This stereospecificity is a common feature among all DNA and RNA polymerases identified to date. umich.edu This method allows for the synthesis of oligonucleotides with all-Rp phosphorothioate linkages. google.com While less common for creating fully modified strands in a site-specific manner outside of specialized research contexts, the use of dNTPαS analogs in techniques like PCR has been shown to enhance polymerization specificity by reducing misincorporation and mispriming. trilinkbiotech.com

**4.2. Structural and Conformational Impact on Modified Nucleic Acids

The substitution of oxygen with the larger, more polarizable sulfur atom in the phosphate (B84403) backbone induces significant changes in the structural and dynamic properties of DNA and RNA.

A general consequence of phosphorothioate modification is the destabilization of nucleic acid duplexes.

Helix Stability: Duplexes formed by phosphorothioate-modified DNA (PS-DNA) with complementary DNA or RNA strands are consistently less thermally stable than their unmodified phosphodiester (PO) counterparts. acs.orgacs.orgnih.gov This is evidenced by a lower melting temperature (Tm), which can be reduced by 1-3°C per modification. biosyn.com For example, a DNA duplex with a phosphorothioate modification showed a decrease in Tm of approximately 4.5°C compared to the unmodified version. nih.gov

Stereochemical Influence: The stability of the duplex is also dependent on the chirality of the phosphorothioate linkage. nih.gov In PS-DNA/RNA hybrids, duplexes containing all-Rp isomers are consistently more stable than those with all-Sp isomers. acs.orgacs.org In PS-DNA/DNA duplexes, the relative stability of Rp versus Sp isomers is more complex and appears to depend on the specific nucleotide sequence rather than on the absolute configuration alone. acs.orgacs.orgnih.gov

Base Pairing: While the modification occurs on the backbone, it does not interfere with the specificity of Watson-Crick base pairing. nih.gov However, the structural perturbations can subtly alter the geometry of the helix.

| Duplex Type | Modification | Change in Thermal Stability (Compared to Unmodified) | Source(s) |

| PS-DNA/DNA | Mixed Diastereomers | Decreased Tm | acs.orgnih.gov |

| PS-DNA/RNA | Mixed Diastereomers | Decreased Tm | acs.org |

| [all-RP]-PS-DNA/RNA | Stereodefined RP | More stable than SP isomer, but less stable than unmodified | acs.orgacs.org |

| [all-SP]-PS-DNA/RNA | Stereodefined SP | Less stable than RP isomer and unmodified | acs.orgacs.org |

Molecular dynamics simulations and structural studies have revealed that phosphorothioate modifications alter the conformational flexibility and dynamics of nucleic acids.

Conformational Dynamics: The presence of PS modifications can lead to substantial conformational changes, particularly in single-stranded DNA and RNA. nih.gov PS-modified nucleic acids have been observed to shift between high and low twist states, which could affect their recognition by proteins and their ability to bind to target sequences. nih.govoup.com

Helical Parameters: The modification impacts inter-base pair helical parameters such as twist, roll, slide, and shift. oup.com The larger van der Waals radius of the sulfur atom can cause steric effects that influence the global structure. researchgate.net For instance, in one simulation, the PS-S form, with its sulfur atoms oriented towards the minor groove, resulted in a widening of that groove, while the PS-R form had the opposite effect. researchgate.net

Analysis of Cellular Uptake and Intracellular Fate Pathways of 2'-dAMPS

Oligonucleotides containing dAMPS and other PS modifications exhibit markedly different cellular uptake and metabolic profiles compared to unmodified nucleic acids.

Cellular Uptake: A key advantage of phosphorothioate modification is enhanced cellular uptake. acs.orgoup.com PS-oligonucleotides bind strongly to a variety of cell-surface and plasma proteins. nih.govacs.orgnih.gov This protein binding facilitates entry into cells through mechanisms like non-specific adsorptive endocytosis. nih.gov While naked oligonucleotides are poorly taken up by cells, the increased hydrophobicity and protein affinity of PS-oligonucleotides allow them to overcome this barrier. youtube.commdpi.com

Intracellular Trafficking: Once inside the cell, PS-oligonucleotides are typically found within endosomal compartments. For biological activity, they must escape these vesicles and reach the cytoplasm or nucleus. nih.gov Studies indicate the existence of both productive and non-productive uptake pathways. nih.gov The productive pathway allows the oligonucleotide to reach its target RNA in the cytoplasm or nucleus, while the non-productive pathway often leads to trafficking to lysosomes, where the oligonucleotide may be degraded. nih.gov

Intracellular Fate and Metabolism: The primary reason for using the phosphorothioate modification is to increase resistance to nuclease degradation. umich.edusigmaaldrich.com PS-oligonucleotides are significantly more stable in serum and within cells than their phosphodiester counterparts. biosyn.com While they are not completely inert, their degradation, which primarily occurs via 3'-exonucleases, is much slower. oup.comnih.govoup.com This extended half-life is a crucial attribute for therapeutic applications. oup.com

Modulation of Nucleic Acid-Protein Recognition and Binding Events

The phosphorothioate modification profoundly alters how nucleic acids interact with proteins, an effect that is central to their biological activity and pharmacological profile.

Enhanced Protein Binding: A general characteristic of PS-oligonucleotides is their enhanced, high-affinity binding to a wide range of proteins, including albumin, nucleases, polymerases, and transcription factors. oup.comacs.orgresearchgate.netnih.gov This increased affinity stems from a combination of favorable electrostatic and hydrophobic interactions between the protein and the modified backbone. acs.orgnih.gov

Nonspecific Interactions: While enhanced protein binding can be beneficial for cellular uptake and distribution, it is often nonspecific. researchgate.netnih.gov Fully phosphorothioate-modified oligonucleotides exhibit much greater nonspecific protein binding than unmodified or terminally-modified versions. researchgate.netnih.gov This can lead to off-target effects and underscores a critical challenge in their therapeutic development. nih.gov

Modulation of Specific Interactions: The PS modification can specifically modulate interactions with key enzymes. For example, the chirality of the PS linkage is critical for the interaction with RNase H, an enzyme essential for the mechanism of action of many antisense oligonucleotides. oup.com Furthermore, PS modifications can inhibit the activity of enzymes like DNA polymerases in a manner dependent on the number of thioate linkages. nih.gov

| Protein Class/Example | Effect of Phosphorothioate Modification | Consequence | Source(s) |

| Plasma Proteins (e.g., Albumin) | Increased binding affinity | Enhanced bioavailability and distribution, reduced renal clearance | nih.gov |

| Cell Surface Proteins | Increased binding affinity | Facilitated cellular uptake via endocytosis | nih.govnih.gov |

| Nucleases (Exo- and Endonucleases) | Increased resistance to cleavage | Extended biological half-life | umich.edusigmaaldrich.com |

| DNA/RNA Polymerases | Inhibition of enzyme activity | Potential for non-sequence-specific effects | nih.gov |

| Transcription Factors | Increased nonspecific binding | Reduced specificity of intended gene-targeting decoys | researchgate.netnih.gov |

| RNase H | Modulated binding/activity (chirality-dependent) | Essential for antisense activity, but binding can be complex | oup.comnih.gov |

Advanced Research Techniques for Characterization and Elucidation

Spectroscopic Characterization of 2'-dAMPS and Its Complexes

Spectroscopic methods are fundamental to confirming the identity and determining the three-dimensional structure of 2'-dAMPS. These techniques probe the molecule's properties in different states, from the gas phase to solution.

Infrared Multiple Photon Dissociation (IRMPD) spectroscopy is a powerful technique for examining the intrinsic structures of ions in the gas phase, free from solvent effects. nih.gov When applied to nucleotide analogs like 2'-dAMPS, IRMPD, often coupled with a free-electron laser, provides detailed vibrational spectra that serve as fingerprints for specific conformations. nih.govnih.gov The process involves isolating the ionized molecule of interest in a mass spectrometer and irradiating it with tunable infrared light. ru.nl Absorption of multiple photons at a resonant vibrational frequency leads to dissociation of the ion, and the resulting fragmentation is monitored. ru.nl

By plotting the fragmentation yield against the IR wavelength, a spectrum is generated. ru.nl This experimental spectrum is then compared with theoretical spectra calculated for various low-energy conformations using quantum chemical methods, such as Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level. nih.gov This comparison allows for the identification of the most stable gas-phase structures. nih.gov

For the closely related 2'-deoxyadenosine-5'-monophosphate (B52560) (dA5'p), studies have shown that the most stable gas-phase conformation involves a C3'-endo sugar pucker and an anti conformation of the nucleobase. nih.gov IRMPD spectra can readily differentiate between conformers arising from protonation at different sites (e.g., N1, N3, N7 on the adenine (B156593) base), as these produce distinct spectral signatures. nih.gov Although N3 is often the most favorable protonation site, electrospray ionization can produce a population of conformers that reflects their relative stabilities in solution. nih.gov This technique is crucial for understanding the inherent structural preferences of 2'-dAMPS, which dictates its potential interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) are indispensable tools for the definitive structural confirmation of 2'-dAMPS in solution and for verifying its elemental composition.

Nuclear Magnetic Resonance (NMR) provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ³¹P. mit.edu The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) obtained from various NMR experiments allow for the complete assignment of all atoms in the molecule and the determination of its solution-state conformation. core.ac.uk For deoxyadenosine (B7792050) analogs, proton NMR can elucidate the conformation of the ribose ring (the equilibrium between N-type and S-type puckers) and the orientation of the exocyclic group. nih.gov Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms. core.ac.uk Enhanced NMR methods can dramatically increase sensitivity, enabling the analysis of complex structures that would otherwise be difficult to decipher. mit.edu

High-Resolution Mass Spectrometry (HR-MS) , particularly with platforms like Orbitrap or Time-of-Flight (ToF) analyzers, provides highly accurate mass measurements (typically with ppm-level accuracy). nih.govnih.gov This precision allows for the unambiguous determination of the elemental composition of 2'-dAMPS, confirming the presence of the sulfur atom in the thiophosphate group. nih.gov HR-MS is a key advantage over lower-resolution methods as it enables retrospective data analysis without needing to re-run samples. nih.gov When coupled with a separation technique like liquid chromatography (LC-HRMS), it becomes a powerful tool for analyzing the purity of a sample and identifying any related impurities or degradation products.

| Technique | Information Provided for 2'-dAMPS Characterization |

| NMR Spectroscopy | - Confirms covalent structure and atom connectivity. core.ac.uk- Determines solution conformation (sugar pucker, glycosidic bond orientation). nih.gov- Identifies protonation sites. core.ac.uk- Characterizes interactions with binding partners. |

| HR-Mass Spectrometry | - Provides exact mass for elemental formula confirmation. nih.gov- Verifies successful synthesis and purity.- Identifies post-translational modifications in enzyme complexes. youtube.com- Quantifies the compound in complex mixtures. nih.gov |

X-ray Crystallography and Cryo-Electron Microscopy of Enzyme-Thiomonophosphate Complexes

To understand how 2'-dAMPS interacts with its biological targets, structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are employed. These methods can reveal the three-dimensional structure of an enzyme-ligand complex at or near atomic resolution.

X-ray crystallography is a technique used to determine the detailed 3D structure of molecules, including complex proteins and their ligands. biologiachile.cl It requires growing well-ordered crystals of the enzyme-2'-dAMPS complex. These crystals are then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density distribution, from which a model of the atomic arrangement can be built. biologiachile.cl This method has been successfully used to visualize enzyme-bound intermediates and understand catalytic mechanisms. researchgate.netjohnshopkins.edu For instance, crystallographic snapshots can reveal the precise orientation of the thiophosphate group within the active site, identifying key hydrogen bonds and electrostatic interactions with amino acid residues. nih.gov

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for structural biology, particularly for large protein complexes that are difficult to crystallize. nih.govnih.gov The method involves flash-freezing the sample in its native aqueous environment, preserving its structure. nih.gov A transmission electron microscope is then used to image thousands of individual particles from different angles, and these images are computationally combined to reconstruct a 3D model. nih.gov Cryo-EM is highly effective for studying enzymatic mechanisms and capturing different conformational states, including reaction intermediates. nih.gov It allows for the structural analysis of 2'-dAMPS bound to large enzymatic machinery under near-native conditions. nih.gov

Computational Chemistry and Molecular Dynamics Simulations for Interaction Prediction

Computational methods are essential for complementing experimental data, providing dynamic insights into molecular behavior and predicting interactions.

Computational chemistry , through quantum mechanics (QM) calculations, can predict the stable conformations of 2'-dAMPS and calculate properties like vibrational frequencies to aid in the interpretation of IRMPD spectra. nih.gov Ab initio conformational maps can be generated to understand the potential energy surface of the molecule in both the gas phase and in solution. ufrrj.br

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. thorinbristow.com In the context of 2'-dAMPS, MD simulations can predict how the molecule binds to a target enzyme and the stability of the resulting complex. nih.govacs.org These simulations solve Newton's equations of motion for a system containing the protein, the ligand, and surrounding solvent molecules, providing a time-dependent trajectory of all atoms. thorinbristow.commdpi.com Analysis of these trajectories reveals information about conformational changes, key intermolecular interactions (like hydrogen bonds), and the kinetics of binding. nih.gov Such simulations are crucial for drug discovery and for predicting how chemical modifications might affect binding affinity and function. nih.govnih.gov

| Simulation Parameter | Description | Relevance to 2'-dAMPS Studies |

| Force Field | A set of parameters describing the potential energy of the system's particles. | Defines the interactions between atoms in 2'-dAMPS, the protein, and water. |

| Water Model | A model to simulate the behavior of water molecules (e.g., SPC, TIP3P). acs.org | Crucial for accurately representing the solvent environment and hydrophobic interactions. |

| Simulation Time | The duration of the simulation (e.g., nanoseconds to microseconds). mdpi.comnih.gov | Must be long enough to observe relevant biological events like binding or conformational changes. |

| Ensemble | The statistical ensemble used (e.g., NVT, NPT). mdpi.com | Controls thermodynamic variables like temperature and pressure to mimic experimental conditions. |

| Boundary Conditions | Often periodic, to simulate a larger system by replicating the simulation box. thorinbristow.com | Eliminates edge effects from the finite size of the simulated system. |

Mechanistic Probing using Chemically Modified Probes and Analogs

To probe the functional role and mechanism of action of 2'-dAMPS, researchers often use chemically modified analogs. By systematically altering parts of the molecule—the base, the sugar, or the thiophosphate group—it is possible to dissect the contribution of each component to the molecule's activity. mdpi.com

For example, modifications to the nucleobase can explore its role in target recognition, while alterations to the sugar moiety, such as using locked nucleic acids (LNA), can investigate the importance of the sugar pucker conformation. mdpi.comnih.gov Replacing other atoms in the phosphate (B84403) group or changing its length can provide insight into the enzymatic reaction it participates in.

These analogs can be used in various assays, including kinetic studies with purified enzymes, to see how the modifications affect binding affinity (Kₘ) or catalytic turnover (k_cat). johnshopkins.edunih.gov Furthermore, activity-based probes can be designed based on the 2'-dAMPS scaffold. These probes might contain a reactive group that forms a covalent bond with the target enzyme upon binding, allowing for the identification and characterization of the enzyme's active site. rsc.org The synthesis and evaluation of a series of such analogs provide invaluable information for understanding structure-activity relationships. nih.gov

Applications in Chemical Biology and Biotechnology Research

Design and Synthesis of Modified Oligonucleotides for Research Probes

The incorporation of 2-Deoxy-Adenosine-5'-Thio-Monophosphate into oligonucleotides is a key strategy for creating specialized research probes. The synthesis of these modified DNA strands requires specific chemical approaches to accommodate the reactive nature of the thiol group.

During solid-phase oligonucleotide synthesis, the thiol group's high nucleophilicity necessitates the use of protecting groups to prevent unwanted side reactions with the phosphoramidite (B1245037) chemistry. atdbio.com Common protecting groups for thiols in this context include the trityl and disulfide groups. atdbio.com For instance, a trityl-protected thiol phosphoramidite can be added at the final stage of synthesis to create a 5'-thiol-modified oligonucleotide. atdbio.com Following synthesis and deprotection of the oligonucleotide, the trityl group is specifically removed using silver nitrate, with any excess silver ions subsequently quenched by dithiothreitol (B142953) (DTT). atdbio.com This careful, multi-step process ensures the successful generation of oligonucleotides bearing a reactive thiol group at a predetermined position, ready for further conjugation or study. The challenges in synthesizing thio-modified oligonucleotides, such as preventing oxidation and hydrolysis, have led to the development of specialized protection and deprotection strategies to ensure the integrity of the final product. nih.gov

Thio-modified nucleotides are invaluable precursors for creating photoaffinity labels, which are used to map the binding sites and understand the mechanism of enzymes that interact with nucleotides. While the monophosphate itself is the building block, it is often the triphosphate form, such as 2'-Deoxyadenosine-5'-O-(1-thiotriphosphate) (dATPαS), that is used in the final enzymatic assay. trilinkbiotech.comnih.gov

A common strategy involves derivatizing the nucleotide with a photo-reactive group, such as an azide. For example, photoaffinity analogs like 8-azido-2'-deoxyadenosine (B140859) 5'-triphosphate have been used to probe the nucleotide-binding site of enzymes like terminal deoxynucleotidyl transferase. nih.gov Upon exposure to UV light, the azido (B1232118) group forms a highly reactive nitrene that covalently cross-links to nearby amino acid residues within the enzyme's active site. nih.govnih.gov By using a radiolabeled version of the photoprobe, researchers can digest the cross-linked protein and identify the exact peptide fragment—and often the specific amino acid—that was modified, thereby mapping the substrate-binding domain. nih.gov Competition experiments, where the binding of the photo-probe is blocked by the natural substrate (e.g., dATP), confirm the specificity of the labeling to the active site. nih.gov These studies provide direct physical evidence of enzyme-substrate interactions and are crucial for mechanistic enzymology.

Development of Tools for Nucleic Acid Engineering and Synthetic Biology

Synthetic biology aims to design and construct new biological parts, devices, and systems with novel functionalities. nih.govnih.gov Modified nucleotides like this compound are fundamental components in this engineering-based approach to biology. chemimpex.com By incorporating these non-canonical building blocks, scientists can create nucleic acids with tailored properties.

The introduction of thio-modifications can be used to build synthetic gene circuits, create new biological products, and develop tools for rational drug design. idtdna.com Because the sulfur substitution can alter the electronic and steric properties of the phosphate (B84403) backbone, it can influence DNA structure, stability, and interaction with proteins. This allows for the fine-tuning of synthetic biological systems. For example, oligonucleotides synthesized with these analogs can be used to construct disease models or screening platforms for discovering new drugs. nih.gov The ability to program nucleic acids with specific chemical functionalities by incorporating modified nucleotides is a cornerstone of nucleic acid engineering, enabling the development of advanced diagnostics and therapeutics. nih.gov

Investigation of Fundamental Biological Processes with Thio-Modified Nucleotides

The substitution of a non-bridging oxygen with sulfur in the phosphate backbone, which results from the polymerization of thiomonophosphates, creates a phosphorothioate (B77711) linkage. This modification is a cornerstone for investigating a wide range of fundamental biological processes. A key feature of phosphorothioate-modified DNA and RNA is its enhanced resistance to degradation by nucleases, which are enzymes that cleave the phosphodiester bonds of nucleic acids. nih.gov

This increased stability makes phosphorothioate-containing oligonucleotides powerful tools for studying processes in environments where unmodified nucleic acids would be quickly destroyed, such as in cell culture media or in vivo. acs.org This property is central to their use as antisense oligonucleotides, which are designed to bind to specific mRNA molecules and inhibit protein expression. nih.gov The thio-modification allows the antisense agent to persist long enough to exert its effect. nih.gov

Furthermore, thio-modified nucleotides are used to probe the specifics of protein-nucleic acid interactions. For example, deoxyadenosine (B7792050) 5'(alpha-thio)triphosphate (dATPαS) has been used to characterize the activity of purinergic receptors, revealing that it acts as a low-potency partial agonist at the P2Y1 receptor. nih.gov Such studies help to define the structural requirements for receptor activation and to dissect signaling pathways. The unique properties of thio-modified nucleotides allow them to serve as stable analogs to investigate enzyme mechanisms, nucleic acid structure, and cellular signaling. nih.govacs.org

Exploitation in Aptamer Selection and Ribozyme/Deoxyribozyme Engineering

Aptamers are single-stranded DNA or RNA molecules that can bind to a wide range of target molecules with high affinity and specificity. They are isolated from large random libraries through a process called SELEX (Systematic Evolution of Ligands by Exponential Enrichment). The incorporation of modified nucleotides, such as those containing thio-modifications, into the SELEX process can significantly enhance the chemical diversity of the nucleic acid library. nih.gov This often leads to the selection of aptamers with improved properties, including greater stability against nucleases and higher binding affinities for their targets. nih.govnih.gov For example, thio-modified aptamers have been shown to be significantly more stable in the presence of nucleases compared to their unmodified counterparts. nih.gov

In the fields of ribozyme and deoxyribozyme (catalytic RNA and DNA) engineering, thio-modified nucleotides serve a dual purpose. acs.org Firstly, they can be used to create catalysts with enhanced stability, a critical feature for any potential therapeutic application. mdpi.com Secondly, they are instrumental in mechanistic studies. By systematically substituting specific phosphate positions with phosphorothioates and observing the effect on catalytic activity, researchers can identify which phosphate groups are essential for catalysis, either by participating directly in the chemical reaction or by coordinating with essential metal ions. acs.org This "phosphorothioate interference" technique provides detailed insights into the catalytic mechanism of these nucleic acid enzymes. acs.org

Research Findings Summary

| Application Area | Compound/Modification Used | Key Finding/Use | Reference Index |

|---|---|---|---|

| Photoaffinity Labeling | 8-azido-2'-deoxyadenosine 5'-triphosphate | Used to identify the nucleotide-binding site of terminal deoxynucleotidyl transferase through UV-induced covalent cross-linking. | nih.gov |

| Photoaffinity Labeling | 2-[(4-azidophenacyl)thio]-2'-deoxyadenosine 5'-triphosphate | Covalently labeled the substrate binding site of the DNA polymerase I Klenow fragment, identifying Asp732 as the modification site. | nih.gov |

| Nucleic Acid Stability | Phosphorothioate Nucleotides | Incorporation into DNA or RNA enhances resistance to cleavage by nucleases and phosphodiesterases. | nih.gov |

| Antisense Technology | 2'-O-Alkyl N3'→P5' (Thio)-Phosphoramidates | New thio-phosphoramidate oligonucleotides show high stability and potent antisense activity against Hepatitis B virus. | nih.gov |

| Aptamer Selection | Modified Nucleotides (general) | Inclusion of modified bases in the SELEX process can yield aptamers with higher affinity, metabolic stability, and inhibitory potency. | nih.gov |

| Deoxyribozyme Analysis | Phosphorothioate Linkages | Used in interference assays to identify phosphate groups essential for the catalytic activity of ribozymes. | acs.org |

| Receptor Studies | deoxyadenosine 5'(alpha-thio)triphosphate (dATPαS) | Acts as a low potency partial agonist at the human P2Y1 receptor, helping to characterize receptor function. | nih.gov |

Future Research Directions and Unexplored Avenues for 2 Damps

Elucidation of Novel Enzyme Activities and Specificities towards Thiomonophosphates

A primary area for future investigation is the identification and characterization of enzymes that interact with 2'-dAMPS and other thiomonophosphates. The specificity of enzymes is critical to their function, with four main types of specificity generally recognized: absolute, group, linkage, and stereochemical. worthington-biochem.com Enzymes may be specific to a single reaction or act on molecules with particular functional groups, chemical bonds, or stereoisomerism. worthington-biochem.com

Future research should focus on discovering novel enzymes that utilize 2'-dAMPS as a substrate or regulator. This can be achieved through structure-guided approaches that combine bioinformatics, computational biology, and molecular enzymology to interrogate uncharacterized enzymes. nih.gov For instance, studies on analogues like S-adenosylhomocysteine (SAH) and 5'-methylthioadenosine (MTA) have successfully identified new deaminases. nih.gov Similar methodologies could be applied to discover enzymes that act on 2'-dAMPS.

Furthermore, a detailed kinetic analysis of known enzymes with 2'-dAMPS is necessary. Studies on other thiopurine nucleotides have determined key kinetic parameters such as K_m and V_max values for enzymes like 5'-nucleotidase, revealing no distinct preference for thiopurine nucleotides over their natural counterparts. clinpgx.org Similar kinetic profiling for 2'-dAMPS with a range of relevant enzymes, such as kinases, nucleotidases, and polymerases, will be crucial. The substitution of a sulfur atom for an oxygen in the phosphate (B84403) group can alter the substrate's electronic and steric properties, potentially leading to altered binding affinities and catalytic rates. oup.com Understanding these differences is fundamental to elucidating the biological roles of 2'-dAMPS.

Development of High-Throughput Screening Platforms for Undiscovered Biological Interactions

High-throughput screening (HTS) is a powerful tool for discovering new biological interactions and identifying novel therapeutic agents. recipharm.com The development of HTS platforms specifically designed for 2'-dAMPS and other thiomonophosphates would significantly accelerate research in this area. These platforms could be used to screen large compound libraries for molecules that modulate the activity of 2'-dAMPS-interacting enzymes or that mimic or antagonize the effects of 2'-dAMPS itself.

Several HTS methodologies could be adapted for this purpose. Fluorescence-based methods, such as those using fluorescent nucleoside analogues, are common in drug discovery and can be used in competitive binding analyses. nih.gov For example, a quantitative HTS fluorogenic assay was successfully used to identify inhibitors of prostatic acid phosphatase using a library of pharmacologically active compounds. nih.gov Similar assays could be developed using 2'-dAMPS or a fluorescently labeled derivative to identify molecules that bind to the same enzymes.

Moreover, HTS platforms can be designed to screen for a variety of biological activities. youtube.com Automated, multi-well platforms can be used to assess the effects of compounds on cellular processes in the presence and absence of 2'-dAMPS. recipharm.com The integration of microfluidics can further enhance the throughput and reduce the cost of these screening efforts. acs.org The development of such platforms will be instrumental in uncovering the full spectrum of biological interactions involving 2'-dAMPS.

Advancements in Targeted Delivery Mechanisms for Cellular Studies (as research tools)

A significant challenge in studying the intracellular effects of nucleotides and their analogs is their poor cell permeability due to their negative charge. nih.gov To overcome this, the development of effective targeted delivery mechanisms for 2'-dAMPS is essential for its use as a research tool in cellular studies.

One promising approach is the use of liposomes, which are phospholipid vesicles that can encapsulate drugs and improve their bioavailability. nih.gov Liposomal drug delivery systems can be engineered to target specific cells or tissues. For instance, "two-in-one" liposomal systems (TWOLips) have been developed for the targeted delivery of combination therapies to tumors. nih.gov These systems can be modified with targeting moieties, such as peptides that bind to specific cell surface receptors, to achieve selective delivery. nih.gov Similar strategies could be employed to deliver 2'-dAMPS to specific cell types for research purposes. Dual-functionalized liposomes have also been developed to cross the blood-brain barrier and release their cargo in response to specific pathological conditions. unimi.it

Another strategy is the prodrug approach, where the nucleotide is chemically modified to mask its charge, allowing it to cross the cell membrane. Once inside the cell, the modifying groups are cleaved by intracellular enzymes, releasing the active nucleotide. nih.govrsc.org This approach has been successfully used for the intracellular delivery of nucleoside monophosphates. nih.gov Designing a prodrug of 2'-dAMPS would enable researchers to study its effects within living cells with greater precision. Further research into these and other delivery technologies, such as nanoparticles and molecular transporters, will be critical for advancing our understanding of the intracellular functions of 2'-dAMPS. nih.govscience.gov

Integration with Systems Biology Approaches to Map Metabolic and Signaling Networks Involving 2'-dAMPS

Systems biology offers a powerful framework for understanding the complex interplay of molecules in biological systems. nih.gov Integrating 2'-dAMPS into systems biology models will be crucial for mapping the metabolic and signaling networks in which it participates. This involves the use of genome-scale metabolic models (GEMs) and the integration of various "omics" data, such as transcriptomics, proteomics, and metabolomics. nih.govresearchgate.net

The metabolism of other thiopurines has been studied using systems biology approaches. ncl.ac.uknih.govclinpgx.org These studies have helped to elucidate the complex metabolic pathways of these drugs and to understand the genetic basis for variations in drug response. nih.govresearchgate.net A similar approach can be applied to 2'-dAMPS. By incorporating known enzymatic reactions involving 2'-dAMPS into GEMs, it is possible to simulate its metabolic fate and its impact on other metabolic pathways. oup.commdpi.com

Furthermore, 2'-dAMPS can be considered a "damage-associated molecular pattern" (DAMP), an endogenous molecule that can trigger an inflammatory response when released from stressed or damaged cells. nih.govresearchgate.netnih.gov Metabolite-derived DAMPs, including those from nucleotide metabolism, are increasingly recognized for their role in immunological diseases. nih.govresearchgate.net Systems biology approaches can help to unravel the complex signaling networks initiated by DAMPs. bio-techne.com By integrating experimental data on the effects of 2'-dAMPS on gene expression and protein levels, it will be possible to construct and refine models of the signaling pathways it modulates, providing a comprehensive understanding of its role in both normal physiology and disease.

Q & A

(Basic) What synthetic strategies are recommended for preparing 2-Deoxy-Adenosine-5'-Thio-Monophosphate with high purity?

Methodological Answer:

The synthesis of thio-modified nucleotides often involves H-phosphonate chemistry (). Key steps include:

H-Phosphonate Intermediate Formation : React 2'-deoxyadenosine with a trivalent phosphorus reagent (e.g., diphenyl phosphite) to form the nucleoside 5′-H-phosphonate monoester.

Sulfurization : Treat the intermediate with elemental sulfur or a sulfurizing agent (e.g., 3H-1,2-benzodithiol-3-one) to replace the oxygen with sulfur at the phosphate group.

Purification : Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/ammonium acetate buffer to isolate the product ().

Table 1: Example Reaction Conditions from H-Phosphonate Chemistry (Adapted from )

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| H-Phosphonate Formation | Diphenyl phosphite, pyridine, 0°C | 85–90 |

| Sulfurization | 3H-1,2-benzodithiol-3-one, CS₂, 25°C | 70–75 |

| Deprotection | NH₃/MeOH, 16 hours | 95+ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.